N-{[1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl]methyl}-5-methyl-1,2-oxazole-3-carboxamide
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Overview
Description
N-{[1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl]methyl}-5-methyl-1,2-oxazole-3-carboxamide is a synthetic compound that has garnered attention due to its potential applications in various fields such as chemistry, biology, medicine, and industry. Its unique structure combines several interesting chemical groups, making it a compound of interest for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl]methyl}-5-methyl-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions:
Formation of the Pyrazole Ring: : This can be achieved through the reaction of appropriate ketones with hydrazine derivatives under acidic or basic conditions to form the pyrazole ring.
Introduction of the Thiophene Group: : The thiophene group can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling.
Cyclopentyl and Oxazole Groups: : These groups are incorporated through further organic reactions involving cyclopentyl bromide and oxazole derivatives, respectively.
Final Coupling and Functionalization: : The final coupling of the pyrazole and oxazole rings is achieved under specific reaction conditions, often involving coupling agents and catalysts.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be optimized for scale, yield, and cost-efficiency. Continuous flow reactors and high-throughput screening can be employed to enhance reaction efficiency and product purity. Process optimization would focus on minimizing the use of hazardous reagents and ensuring environmental compliance.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the thiophene and pyrazole moieties.
Reduction: : Reduction of the compound may occur at the carboxamide group, leading to the formation of corresponding amines or alcohols.
Substitution: : Electrophilic or nucleophilic substitution reactions can take place on the cyclopentyl and thiophene rings.
Common Reagents and Conditions
Oxidizing Agents: : Reagents like potassium permanganate or hydrogen peroxide are used.
Reducing Agents: : Lithium aluminum hydride or sodium borohydride may be employed.
Catalysts: : Palladium on carbon (Pd/C) or other transition metal catalysts are often utilized in substitution reactions.
Major Products
The major products of these reactions vary based on the conditions used but include oxidized derivatives, reduced amines or alcohols, and substituted thiophene or cyclopentyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure makes it a useful tool in synthetic organic chemistry.
Biology
Biologically, the compound is investigated for its potential as a biochemical probe. Its ability to interact with specific biological targets makes it a candidate for studying cellular processes and protein functions.
Medicine
In medicine, this compound is explored for its therapeutic potential. It may serve as a lead compound in the development of new drugs targeting specific diseases, given its ability to modulate biological pathways.
Industry
Industrially, it has applications in the development of specialty chemicals and materials. Its unique properties make it suitable for use in the production of advanced materials with specific functionalities.
Mechanism of Action
The mechanism by which N-{[1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl]methyl}-5-methyl-1,2-oxazole-3-carboxamide exerts its effects involves interaction with molecular targets such as enzymes or receptors. It may inhibit or activate these targets, leading to modulation of specific biochemical pathways. The compound’s ability to form hydrogen bonds and participate in π-π interactions is crucial for its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
**N-{[1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl]methyl}-5-methyl-1,2-thiazole-3-carboxamide
**N-{[1-cyclopentyl-5-(furan-2-yl)-1H-pyrazol-3-yl]methyl}-5-methyl-1,2-oxazole-3-carboxamide
Uniqueness
Compared to similar compounds, N-{[1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl]methyl}-5-methyl-1,2-oxazole-3-carboxamide offers a distinct balance of lipophilicity and polarizability. This unique combination enhances its ability to traverse biological membranes and interact with hydrophobic pockets within proteins, making it a valuable candidate for drug discovery and biochemical research.
There you have it—a comprehensive look into this compound. Hope it adds a spark to your scientific exploration!
Properties
IUPAC Name |
N-[(1-cyclopentyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-5-methyl-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2S/c1-12-9-15(21-24-12)18(23)19-11-13-10-16(17-7-4-8-25-17)22(20-13)14-5-2-3-6-14/h4,7-10,14H,2-3,5-6,11H2,1H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGNRLTCSMFUPRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NCC2=NN(C(=C2)C3=CC=CS3)C4CCCC4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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